3-bromo-N-(cyclopropylmethyl)benzamide
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Overview
Description
3-bromo-N-(cyclopropylmethyl)benzamide is an organic compound with the molecular formula C11H12BrNO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and an N-(cyclopropylmethyl) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(cyclopropylmethyl)benzamide typically involves the bromination of benzamide followed by the introduction of the cyclopropylmethyl group. One common method involves the reaction of 3-bromobenzoyl chloride with cyclopropylmethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(cyclopropylmethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The amide group can be reduced to an amine.
Oxidation: The cyclopropylmethyl group can be oxidized to form different functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Nucleophilic substitution: Products include azides or thiocyanates.
Reduction: The major product is the corresponding amine.
Oxidation: Products include carboxylic acids or ketones, depending on the extent of oxidation.
Scientific Research Applications
3-bromo-N-(cyclopropylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 3-bromo-N-(cyclopropylmethyl)benzamide is not well-documented. its structural features suggest it may interact with biological targets such as enzymes or receptors. The bromine atom and the cyclopropylmethyl group can influence the binding affinity and specificity of the compound towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-methylbenzamide
- 3-bromo-N-pentylbenzamide
- 3-bromo-N-ethylbenzamide
Comparison
3-bromo-N-(cyclopropylmethyl)benzamide is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and binding interactions in biological systems .
Properties
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-3-1-2-9(6-10)11(14)13-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITNIXRBSBHVHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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